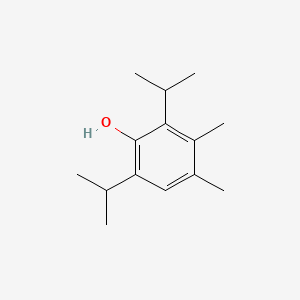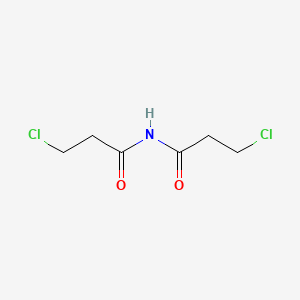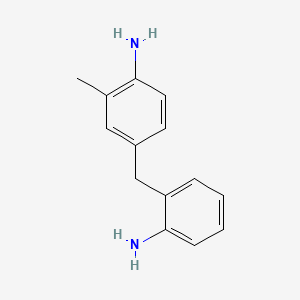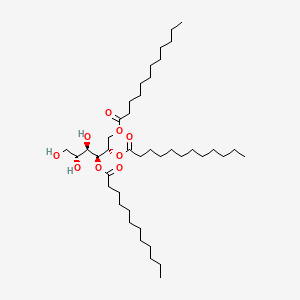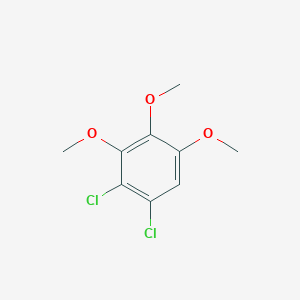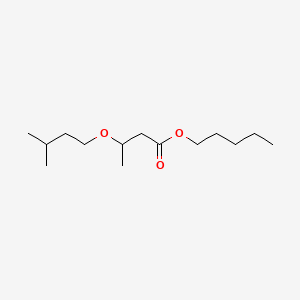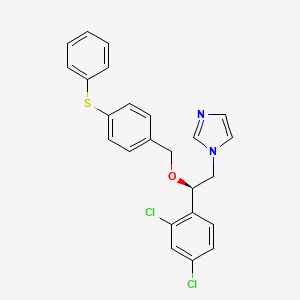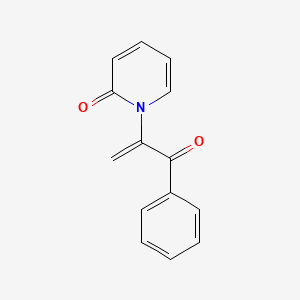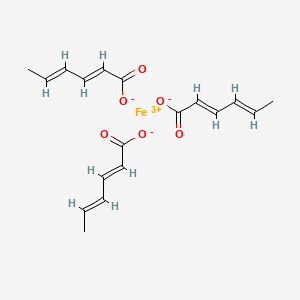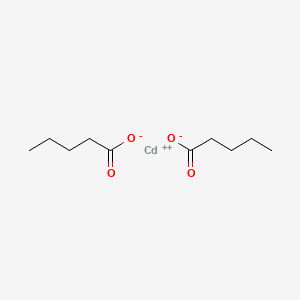
Mercury(2+) chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury(2+) chloroacetate, also known as mercury bis(chloroacetate), is a chemical compound with the formula C4H4Cl2HgO4. It is a mercury salt of chloroacetic acid and is known for its applications in various fields, including chemistry and industry. The compound is characterized by its high reactivity and toxicity, which necessitates careful handling and usage.
准备方法
Synthetic Routes and Reaction Conditions
Mercury(2+) chloroacetate can be synthesized through the reaction of chloroacetic acid with mercuric oxide. The reaction typically involves heating chloroacetic acid with mercuric oxide under controlled conditions to form the desired product. The reaction can be represented as follows: [ \text{2 CH}_2\text{ClCOOH} + \text{HgO} \rightarrow \text{(CH}_2\text{ClCOO)}_2\text{Hg} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature and reactant concentrations, to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of mercury compounds.
化学反应分析
Types of Reactions
Mercury(2+) chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloroacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products
Oxidation: Mercury(II) oxide and carbon dioxide.
Reduction: Elemental mercury and chloroacetic acid.
Substitution: Various substituted chloroacetate derivatives depending on the nucleophile used.
科学研究应用
Mercury(2+) chloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of mercury-containing compounds.
Biology: The compound is studied for its effects on biological systems, including its toxicity and interaction with cellular components.
Medicine: Research is conducted on its potential use in medicinal chemistry, although its toxicity limits its direct application.
Industry: It is used in the production of other chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of mercury(2+) chloroacetate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This binding can result in oxidative stress and cellular damage, contributing to its toxic effects.
相似化合物的比较
Similar Compounds
Chloroacetic acid: A precursor in the synthesis of mercury(2+) chloroacetate.
Dichloroacetic acid: Similar in structure but with two chlorine atoms.
Trichloroacetic acid: Contains three chlorine atoms and is more reactive.
Mercury(II) acetate: Another mercury salt with similar reactivity but different applications.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both mercury and chloroacetate groups. This combination allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and industrial applications. its high toxicity requires careful handling and usage.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique reactivity and chemical properties make it a valuable reagent, although its toxicity necessitates stringent safety measures
属性
CAS 编号 |
26719-07-3 |
|---|---|
分子式 |
C4H4Cl2HgO4 |
分子量 |
387.57 g/mol |
IUPAC 名称 |
2-chloroacetate;mercury(2+) |
InChI |
InChI=1S/2C2H3ClO2.Hg/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
InChI 键 |
CJCJEYBMYFRTNX-UHFFFAOYSA-L |
规范 SMILES |
C(C(=O)[O-])Cl.C(C(=O)[O-])Cl.[Hg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


